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QN523

Pancreatic Cancer Cytotoxicity SAR

Reproducing the dual mechanism of ER stress and autophagy activation in pancreatic cancer models requires precise pharmacology, not generic pathway modulators. QN523 delivers this validated mechanism in a single probe. - **Dual activation:** Upregulates HSPA5, DDIT3, ATF3, TRIB3 + WIPI1, GABARAPL1, MAP1LC3B at 0.5 µM - **Proven efficacy:** Tumor growth inhibition in MiaPaCa-2 xenograft; IC50 0.1-5.7 µM across 12 cancer lines - **Research-grade:** ≥98% purity; ideal for target deconvolution, combination studies, or positive control in phenotypic screens

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
Cat. No. B10828981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQN523
Molecular FormulaC14H10N4O
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2
InChIInChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19)
InChIKeyCYTYVKQBOOTXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QN523: Quinolin-8-yl-nicotinamide for Pancreatic Cancer Research


QN523 (CAS 878581-60-3) is an investigational small-molecule anticancer agent characterized by a quinolin-8-yl-nicotinamide scaffold [1]. Its molecular formula is C14H10N4O with a molecular weight of 250.26 g/mol . The compound is a lead-optimized derivative from the QN series, identified through a phenotypic screen of 20,000 small molecules, and exhibits cytotoxic activity against multiple cancer cell lines via induction of apoptosis and autophagy [1].

1 Dual ER stress and autophagy inducer for PDAC mechanistic studies
2 Phenotypic screen-identified quinolin-8-yl-nicotinamide scaffold
3 Reported activity across pancreatic cancer cell-line panels

QN523 Irreplaceability in Pancreatic Cancer Research


Direct substitution of QN523 with structurally similar quinolin-8-yl-nicotinamide analogs (e.g., QN519, compounds 5, 14b, 14c) is not supported by quantitative structure-activity relationship (SAR) data. The J. Med. Chem. lead optimization study demonstrates that minor modifications to the QN523 scaffold—such as removing the 5-methyl group (QN519), changing the pyrazine to pyridine, or relocating the amide substituent—result in dramatic (up to >90-fold) losses in cytotoxic potency against pancreatic cancer cell lines [1]. Furthermore, in vivo efficacy has only been demonstrated for QN523 within this series, making it the only validated candidate for preclinical pancreatic cancer xenograft studies [1].

This Product QN523: dual ER stress/autophagy activation with reported in vivo model-response context
Generic Substitute Chloroquine or rapamycin: single-pathway autophagy modulation may not replicate dual mechanism
This Product QN523: optimized quinolin-8-yl-nicotinamide with reported SAR-driven potency
Generic Substitute QN519 or earlier analogs: parent-scaffold compounds may lack reported potency and in vivo validation context
This Product QN523: dual stress-autophagy gene signature distinct from NSAID-class inducers
Generic Substitute Sulindac: stress induction without autophagy protein upregulation may shift pathway-response interpretation

QN523 Quantitative Differentiators


Superior Potency over Lead Compound QN519

Optimization of the lead compound QN519 by removal of the 5-methyl group on the pyrazine ring yielded QN523, resulting in a significant improvement in cytotoxicity against MIA PaCa-2 pancreatic cancer cells. In a head-to-head comparison using the MTT assay, QN523 demonstrated an IC50 of 0.11 μM, compared to 0.5 μM for QN519, representing a 4.5-fold increase in potency [1].

Potency vs Lead QN519
Cross-study context
QN523: IC50 0.11 ± 0.03 µM vs QN519: IC50 > 1 µM
Supports SAR-based tool compound selection for PDAC models
MiaPaCa-2 cells; MTT assay; 72 h
Pancreatic Cancer Cytotoxicity SAR

Differential Selectivity vs. Gemcitabine

In a comparative study using the MTT assay across three pancreatic cancer cell lines with different genetic backgrounds, QN523 demonstrated IC50 values comparable to or exceeding the clinical standard gemcitabine. In MIA PaCa-2 cells, QN523 was equipotent to gemcitabine (0.11 μM vs. 0.11 μM). In Panc-1 cells, QN523 (0.5 μM) was more potent than gemcitabine (0.20 μM). In BxPC-3 cells, QN523 (3.3 μM) was less potent than gemcitabine (0.05 μM) [1].

Selectivity vs Gemcitabine
Head-to-head context
QN523 HFF-1: >30 µM vs Gemcitabine HFF-1: 14.4 µM
Supports selectivity profile review for normal-cell impact
HFF-1 fibroblasts; HPDE also tested
Pancreatic Cancer Cytotoxicity Comparative Pharmacology

Unique Dual Stress-Autophagy Signature vs. Sulindac

In a MIA PaCa-2 pancreatic cancer xenograft model in NOD/SCID mice, QN523 treatment (10 mg/kg IP initially, escalated to 20 mg/kg IP) resulted in an 80% reduction in tumor volume compared to vehicle control after 44 days. At study endpoint, mean tumor volume for the QN523 group was 259 ± 38 mm³ versus 1291 ± 72 mm³ for the control group (p < 0.0001) [1]. This represents the only demonstrated in vivo efficacy data for the QN series of compounds.

Dual Signature vs Sulindac
Head-to-head context
QN523: 4.2- to 22-fold gene upregulation Stress + autophagy markers induced
Supports dual-pathway mechanism interpretation
Sulindac: no autophagy protein induction detected
Pancreatic Cancer In Vivo Efficacy Xenograft Model

In Vivo Tumor Growth Inhibition in Xenograft

In a panel of three normal human cell lines (HFF-1, HEK-293, HPDE), QN523 was significantly less toxic than gemcitabine. In HFF-1 human foreskin fibroblasts, QN523 showed minimal cytotoxicity (IC50 >30 μM) compared to gemcitabine (IC50 = 14.38 μM). In HEK-293 and HPDE cells, QN523 IC50 values were 0.15 μM and 0.55 μM, respectively, while gemcitabine exhibited IC50 values of 0.05 μM and 0.001 μM, indicating 3-fold and 550-fold greater toxicity for the standard-of-care agent [1].

In Vivo Xenograft
Model-response context
Significant reduction Tumor volume vs vehicle control
Reported in vivo model-response context
MiaPaCa-2 xenograft; 20 mg/kg IP; 4 weeks
Selectivity Toxicity Normal Cells

Mechanistic Differentiation: Transcriptional Induction of Stress and Autophagy Genes by QN523

Bru-seq transcriptomic analysis revealed that QN523 (1 μM, 24 h) uniquely induces a robust transcriptional stress response and autophagy program in MIA PaCa-2 cells, a mechanism distinct from conventional cytotoxic agents. Key upregulated genes include ATF3 (22-fold), TRIB3 (14.5-fold), DDIT3 (11-fold), and HSPA5 (8.8-fold) for stress response, and WIPI1 (12.8-fold) and MAP1LC3B (6.8-fold) for autophagy [1]. This gene signature is a defining characteristic of the QN series and is not observed with gemcitabine treatment.

Autophagy Stress Response Mechanism of Action

QN523 Research & Application Scenarios


Mechanistic Studies of ER Stress and Autophagy in PDAC

Procure QN523 for in vivo efficacy studies in MIA PaCa-2 pancreatic cancer xenograft models. QN523 is the only compound in the quinolin-8-yl-nicotinamide series with demonstrated and published in vivo activity, achieving an 80% reduction in tumor volume at 20 mg/kg IP with no observed gross toxicity [1]. This makes it the definitive choice for studies aiming to validate therapeutic potential in pancreatic cancer.

Preclinical In Vivo Efficacy and Combination Studies

Utilize QN523 as a potent cytotoxic agent in MIA PaCa-2 and Panc-1 pancreatic cancer cell lines. QN523 demonstrates a 4.5-fold improvement in IC50 over the lead compound QN519 in MIA PaCa-2 cells (0.11 μM vs. 0.5 μM) and is 2.5-fold more potent than gemcitabine in Panc-1 cells (0.5 μM vs. 0.20 μM) [1]. It is the optimal selection for these specific cell lines when a non-gemcitabine mechanism is desired.

Chemical Biology and Target Deconvolution

Select QN523 as a chemical probe for investigating the transcriptional regulation of stress response and autophagy pathways. QN523 uniquely induces a robust, multi-gene transcriptional program, including ATF3 (22-fold), TRIB3 (14.5-fold), DDIT3 (11-fold), and WIPI1 (12.8-fold) within 24 hours of treatment [1]. This established gene signature provides a clear, measurable endpoint for pathway modulation studies.

Compound Library Screening and Reference Standard

Employ QN523 in comparative toxicology studies to benchmark against gemcitabine. QN523 exhibits significantly lower cytotoxicity in normal human cell lines, being 550-fold less toxic to HPDE pancreatic ductal epithelial cells and >2.1-fold less toxic to HFF-1 fibroblasts compared to gemcitabine [1]. This differential supports its use in experiments designed to assess and validate a potentially wider therapeutic window.

Application
Selection Property
Validation Focus
PDAC ER stress and autophagy mechanistic studies
Dual-pathway activation review
Stress and autophagy marker validation
In vivo model-response and combination studies
In vivo model-response context
Tumor volume and tolerability endpoints
Chemical biology and target deconvolution
SAR-based probe suitability
Affinity-based target identification
Compound library screening comparator
Phenotypic assay comparator context
ER stress and autophagy benchmark profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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